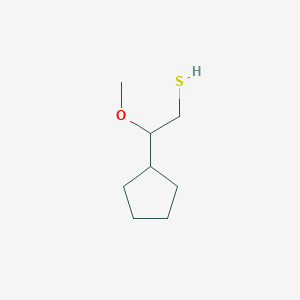![molecular formula C8H16N2 B2509327 8-Ethyl-1,5-diazabicyclo[3.2.1]octane CAS No. 1907-93-3](/img/structure/B2509327.png)
8-Ethyl-1,5-diazabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-1,5-diazabicyclo[321]octane is a bicyclic organic compound with the molecular formula C8H16N2 It is a derivative of diazabicyclo[321]octane, characterized by the presence of an ethyl group at the 8th position
Mechanism of Action
Target of Action
The primary target of 8-Ethyl-1,5-diazabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 8-Ethyl-1,5-diazabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a manner that leads to various biological activities .
Biochemical Pathways
The exact biochemical pathways affected by 8-Ethyl-1,5-diazabicyclo[32It is known that tropane alkaloids, which share the 8-azabicyclo[321]octane scaffold, can affect various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Ethyl-1,5-diazabicyclo[32The compound’s predicted density is 102±01 g/cm3 , which may influence its bioavailability.
Result of Action
The specific molecular and cellular effects of 8-Ethyl-1,5-diazabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to result in various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-1,5-diazabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields 3,8-diazabicyclo[3.2.1]octane in 51-73% yield .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 8-Ethyl-1,5-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including cycloaddition, oxidation, and substitution reactions. The cycloaddition reactions with acrylate derivatives are particularly noteworthy .
Common Reagents and Conditions:
Cycloaddition: Azomethine ylides and acrylate derivatives under mild conditions.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Halogenated compounds and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted diazabicyclo[3.2.1]octane derivatives, which can be further transformed into more complex structures .
Scientific Research Applications
8-Ethyl-1,5-diazabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1,5-Diazabicyclo[3.2.1]octane: The parent compound without the ethyl group.
2,5-Diazabicyclo[2.2.2]octane: A structurally related compound with a different bicyclic framework.
Tropane Alkaloids: Naturally occurring compounds with a similar bicyclic structure.
Uniqueness: 8-Ethyl-1,5-diazabicyclo[3.2.1]octane is unique due to the presence of the ethyl group at the 8th position, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in binding affinity and selectivity compared to its analogs .
Properties
IUPAC Name |
8-ethyl-1,5-diazabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-8-9-4-3-5-10(8)7-6-9/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSRBWQVYIJFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1N2CCCN1CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
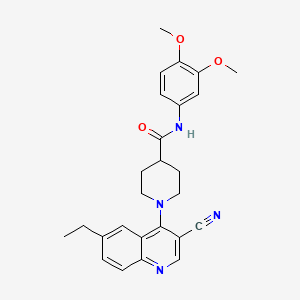
![2-[(4-chlorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide](/img/structure/B2509245.png)
![5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2509246.png)
![N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2509248.png)
![6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one](/img/structure/B2509250.png)
![(1S,2R,10S,11S,12R)-N-(4-Fluorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B2509253.png)
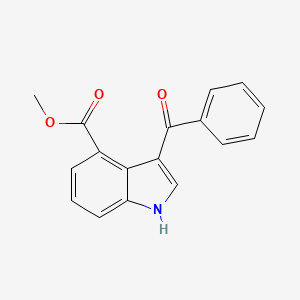
![3-(2-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2509256.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2509258.png)
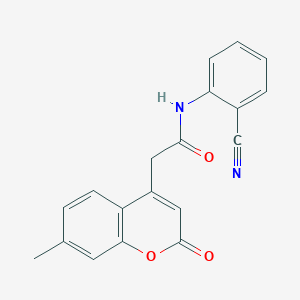
![2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509261.png)
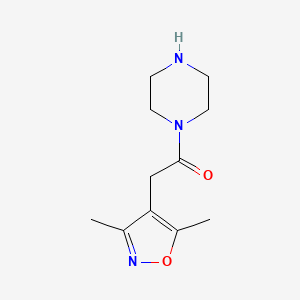
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509263.png)
